molecular formula C14H14ClN3O2 B12516937 6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide CAS No. 676497-75-9

6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide

Cat. No.: B12516937
CAS No.: 676497-75-9
M. Wt: 291.73 g/mol
InChI Key: YVNFYDKATLXMDH-UHFFFAOYSA-N
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Description

6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 3-position and a phenoxy group at the 4-position, which is further substituted with a 2-aminoethyl and a chlorine atom. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2-chlorophenol with 2-bromoethylamine under basic conditions to form 4-(2-aminoethyl)-2-chlorophenol.

    Coupling with Pyridine Derivative: The phenoxy intermediate is then coupled with a pyridine derivative, such as 3-chloropyridine-2-carboxamide, using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig coupling) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-[4-(2-Aminoethyl)phenoxy]pyridine-3-carboxamide: Lacks the chlorine atom, which may affect its reactivity and binding properties.

    6-[4-(2-Hydroxyethyl)-2-chlorophenoxy]pyridine-3-carboxamide: Contains a hydroxyethyl group instead of an aminoethyl group, which may alter its chemical and biological properties.

    6-[4-(2-Aminoethyl)-2-fluorophenoxy]pyridine-3-carboxamide: Substitutes the chlorine atom with a fluorine atom, potentially affecting its electronic properties and reactivity.

Uniqueness

The presence of both the aminoethyl and chlorine substituents in 6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide imparts unique chemical and biological properties, making it distinct from similar compounds. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

676497-75-9

Molecular Formula

C14H14ClN3O2

Molecular Weight

291.73 g/mol

IUPAC Name

6-[4-(2-aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide

InChI

InChI=1S/C14H14ClN3O2/c15-11-7-9(5-6-16)1-3-12(11)20-13-4-2-10(8-18-13)14(17)19/h1-4,7-8H,5-6,16H2,(H2,17,19)

InChI Key

YVNFYDKATLXMDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCN)Cl)OC2=NC=C(C=C2)C(=O)N

Origin of Product

United States

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